molecular formula C25H28N2O2 B15025154 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B15025154
M. Wt: 388.5 g/mol
InChI Key: IJFHBNROSQFZBU-UHFFFAOYSA-N
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Description

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction, where cyclohexanecarbonyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate product with 3,4-dimethylaniline to form the acetamide linkage. This can be achieved through a nucleophilic substitution reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Medicine: It can be studied for its potential therapeutic applications in treating various diseases.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of both cyclohexanecarbonyl and dimethylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H28N2O2/c1-17-12-13-20(14-18(17)2)26-24(28)16-27-15-22(21-10-6-7-11-23(21)27)25(29)19-8-4-3-5-9-19/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28)

InChI Key

IJFHBNROSQFZBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4)C

Origin of Product

United States

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